1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine
Description
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-(2-chloro-3-methylphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14ClNO/c1-7-4-3-5-8(10(7)11)9(12)6-13-2/h3-5,9H,6,12H2,1-2H3 |
InChI Key |
TYAFBRDAUVBRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(COC)N)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
- Starting from 1-(2-chloro-3-methylphenyl)-2-haloethan-1-one or similar halo-substituted ethanone intermediates, nucleophilic substitution with methoxy-substituted amines can be conducted.
- The methoxy group is often introduced via alkylation of hydroxyethanamine derivatives or by using methoxy-substituted alkyl halides.
- The amine nucleophile displaces the halogen under mild to moderate heating in polar aprotic solvents.
Reductive Amination Approach
- The aldehyde or ketone derivative of 2-chloro-3-methylphenyl ethanone can be reacted with methoxyethylamine under reductive amination conditions.
- Catalysts such as sodium cyanoborohydride or hydrogenation with Pd/C can be used to reduce the imine intermediate to the amine.
- This method allows selective formation of the ethanamine side chain with the methoxy substituent intact.
Detailed Synthetic Procedure Example
While direct literature on this exact compound is limited, analogous procedures from related compounds provide insight:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Chloro-3-methylbenzaldehyde or 2-chloro-3-methylacetophenone | Starting aromatic substrate |
| 2 | Methoxyethylamine, NaBH3CN, MeOH, pH ~6 | Reductive amination: Formation of imine followed by reduction to amine |
| 3 | Purification by column chromatography (silica gel, hexanes/ethyl acetate) | Isolation of pure 1-(2-chloro-3-methylphenyl)-2-methoxyethan-1-amine |
This approach is supported by general reductive amination protocols documented in synthetic organic chemistry.
Reaction Optimization and Yield Considerations
- The reductive amination step is sensitive to pH; mildly acidic conditions favor imine formation without protonating the amine nucleophile excessively.
- Temperature control (room temperature to 40°C) optimizes reaction rate and minimizes side reactions.
- Purification via flash chromatography or recrystallization ensures removal of unreacted amine and side products.
- Typical isolated yields range from 60% to 85% depending on scale and purification efficiency.
Analytical Characterization
- Proton NMR (1H NMR) confirms the presence of aromatic protons, methoxy group (singlet ~3.3–3.5 ppm), and methylene protons adjacent to amine (~2.5–3.5 ppm).
- IR spectroscopy shows characteristic N-H stretching (~3300 cm^-1), C-O stretching (~1100–1150 cm^-1), and aromatic C-H stretches.
- Mass spectrometry confirms molecular weight consistent with C10H14ClNO (molecular weight ~197 g/mol).
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic substitution on haloethanone | 2-haloethanone, methoxyethylamine | Polar aprotic solvent, moderate heat | Direct substitution, straightforward | Requires halo precursor, possible side reactions |
| Reductive amination | 2-chloro-3-methylacetophenone, methoxyethylamine, NaBH3CN | Mildly acidic, room temp to 40°C | High selectivity, mild conditions | Sensitive to pH, requires reductant |
| Multi-step aromatic substitution + amine introduction | Chlorination reagents (POCl3), methylation agents | Reflux, controlled temperature | Precise substitution pattern | Multi-step, longer synthesis |
Research Findings and Notes
- The chlorination step is best performed with phosphorus oxychloride and phosphorus pentachloride mixture under reflux to ensure high regioselectivity and yield.
- Reductive amination is a robust method for introducing the methoxyethan-1-amine side chain, with broad substrate scope and tolerance to functional groups.
- Purification techniques such as silica gel chromatography and short path distillation improve product purity and yield.
- The reaction intermediates and final products are characterized by NMR and IR to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine has been investigated for its potential pharmacological effects, particularly as a modulator of neurotransmitter systems.
Case Study: Neurotransmitter Modulation
A study highlighted its effects on increasing cyclic adenosine monophosphate (cAMP) levels in human cell lines transfected with RXFP1 receptors. The compound was found to act as an agonist, suggesting potential applications in treating conditions related to fibrotic diseases through the activation of antifibrotic genes .
Table 1: Pharmacological Activity of Related Compounds
| Compound Name | EC₅₀ (μM) | Max Response (%) | Toxicity EC₅₀ (μM) | Solubility (μM) |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| ML-290 | 0.094 | 98 | 18.8 | 7.0 |
| Compound 65 | 0.067 | 97 | 29.7 | 3.3 |
Synthetic Applications
The compound has also been utilized in synthetic organic chemistry as an intermediate in the development of more complex molecules, particularly those aimed at enhancing therapeutic efficacy and reducing side effects.
Case Study: Synthesis of Novel Agonists
Research has demonstrated that derivatives of this compound can be synthesized to create novel agonists for RXFP1 receptors. These derivatives are being explored for their potential to treat metabolic disorders and other diseases linked to receptor dysfunction .
Cosmetic Formulations
Recent studies have indicated that derivatives of this compound may have applications in cosmetic formulations due to their stability and effectiveness in skin penetration.
Table 2: Cosmetic Formulation Properties
| Property | Value |
|---|---|
| Stability | High |
| Skin Penetration | Moderate |
| Efficacy on Skin Aging | Promising |
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key analogs and their distinguishing features:
Biological Activity
1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine, a compound with significant structural attributes, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C10H14ClN. Its structure features a chloro-substituted aromatic ring, a methoxy group, and an amine functional group, which are critical for its biological interactions.
Research indicates that compounds with similar structural motifs often interact with various biological targets, influencing pathways such as cell proliferation and apoptosis. The presence of the amine group suggests potential activity in neurotransmitter systems, while the chloro-substituent may enhance receptor binding affinity.
Key Mechanisms Identified:
- Inhibition of Cell Proliferation: Similar compounds have shown antiproliferative effects in cancer cell lines. For instance, compounds exhibiting structural similarities have been documented to induce G1 phase cell cycle arrest and apoptosis in specific cancer cells .
- Receptor Interaction: The amine functionality may facilitate interaction with neurotransmitter receptors, potentially modulating dopaminergic or serotonergic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has demonstrated that variations in substituents on the aromatic ring can significantly influence potency and selectivity against various targets.
Table 1: SAR Insights
| Compound | Substituent | Activity (IC50) | Selectivity |
|---|---|---|---|
| 1 | -Cl | 0.47 μM | High |
| 2 | -F | 0.56 μM | Moderate |
| 3 | -Br | 0.65 μM | Low |
Biological Activity Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Study: Antiproliferative Effects
A study focused on isoquinoline derivatives demonstrated that specific structural modifications led to enhanced antiproliferative activities against prostate cancer cell lines . The findings suggest that analogous modifications in this compound could yield similar or improved biological effects.
Case Study: Neurotransmitter Modulation
Another investigation highlighted how phenethylamine derivatives influenced dopamine levels in animal models, indicating potential psychoactive properties . This aligns with the hypothesis that this compound may affect central nervous system functions.
Toxicity and Safety Profile
Evaluating the safety profile is essential for any therapeutic candidate. Preliminary assessments suggest that compounds within this class exhibit low acute toxicity levels, with no significant adverse effects noted at high doses in animal studies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine, and how can purity be optimized?
- Methodology :
- Multi-step synthesis : Begin with halogenated aromatic precursors (e.g., 2-chloro-3-methylbenzene derivatives) and employ nucleophilic substitution or reductive amination to introduce the methoxyethylamine moiety. confirms the compound’s molecular formula (C₉H₁₂ClNO) and CAS number (1248656-07-6), which aids in validating synthetic intermediates .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Note : Optimize reaction stoichiometry and temperature to minimize byproducts like N-alkylated impurities.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons, methoxy group at δ 3.3–3.5 ppm). highlights derivatization with CNBF for enhanced amine detection in complex matrices .
- X-ray crystallography : Resolve molecular geometry using SHELX (e.g., SHELXL for refinement). notes SHELX’s robustness in small-molecule crystallography, particularly for hydrogen bonding networks .
- Data Table :
| Technique | Key Parameters | Reference |
|---|---|---|
| X-ray Crystallography | Space group, bond angles, torsion angles | |
| ¹H NMR | δ 6.8–7.5 (aromatic), δ 3.3 (OCH₃) |
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or biological interactions of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with similar amines in (e.g., 2-(2,5-dimethoxyphenyl) derivatives) .
- Molecular Docking : Simulate interactions with biological targets (e.g., monoamine transporters) using AutoDock Vina. ’s hydrogen bonding analysis informs docking constraints .
- Critical Note : Validate computational models with experimental IC₅₀ values from radioligand binding assays.
Q. What strategies resolve contradictions in spectroscopic data versus crystallographic findings for this amine derivative?
- Methodology :
- Cross-validation : If NMR suggests conformational flexibility (e.g., rotamers), compare with X-ray data to identify dominant conformers. emphasizes SHELX’s ability to refine disordered structures .
- Dynamic NMR : Use variable-temperature ¹H NMR to detect slow exchange processes (e.g., hindered rotation of the methoxy group) .
- Case Study : Discrepancies in amine proton chemical shifts may arise from hydrogen bonding in crystalline vs. solution states.
Q. What experimental designs are recommended to study the compound's potential as a pharmacophore?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the phenyl ring) and test bioactivity. lists reagents like 2-methoxyethan-1-amine derivatives for SAR libraries .
- In vitro assays : Use CNBF derivatization ( ) to quantify amine bioavailability in cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
